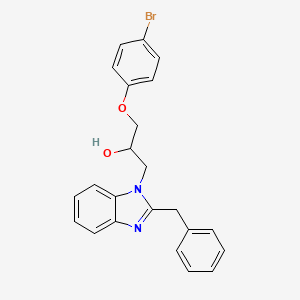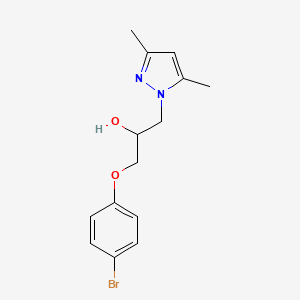![molecular formula C22H26N2O4S B3934025 propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934025.png)
propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate
Übersicht
Beschreibung
Propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as BP-1, is a synthetic organic compound that is widely used in scientific research. BP-1 is a member of the benzophenone family of compounds, which are known for their ability to absorb ultraviolet (UV) radiation.
Wirkmechanismus
Propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate absorbs UV radiation by undergoing a photochemical reaction that results in the formation of a triplet state. This triplet state can then interact with other molecules, leading to the formation of reactive oxygen species (ROS). ROS can cause damage to cells and tissues, leading to cellular dysfunction and DNA damage.
Biochemical and Physiological Effects:
propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate can induce oxidative stress and DNA damage in human cells. In vivo studies have shown that propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate can disrupt endocrine function and cause reproductive toxicity in animals. However, the relevance of these findings to human health is still unclear.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and easy to use. It is also relatively inexpensive compared to other UV-absorbing compounds. However, propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has some limitations. It can be toxic to cells and tissues at high concentrations, and its mechanism of action is not fully understood. Additionally, its use as a sunscreen agent in cosmetics has raised concerns about its potential impact on human health.
Zukünftige Richtungen
There are several future directions for research on propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate. One area of research is to better understand its mechanism of action and its impact on cellular and tissue function. Another area of research is to develop safer and more effective UV-absorbing compounds for use in cosmetics and personal care products. Additionally, there is a need for more studies on the potential health effects of propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate and other UV-absorbing compounds in humans.
Wissenschaftliche Forschungsanwendungen
Propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate is widely used in scientific research as a UV-absorbing compound. It is commonly used as a sunscreen agent in cosmetics and personal care products. propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate is also used as a photoinitiator in polymerization reactions, as well as a probe for studying protein-ligand interactions.
Eigenschaften
IUPAC Name |
propyl 4-[(3-butoxybenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-3-5-14-27-19-8-6-7-17(15-19)20(25)24-22(29)23-18-11-9-16(10-12-18)21(26)28-13-4-2/h6-12,15H,3-5,13-14H2,1-2H3,(H2,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQARUAODWGAQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933942.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)

![6-tert-butyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933981.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)



![2-(4-chloro-3-nitrophenyl)-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate](/img/structure/B3934016.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934020.png)

![N-{6-tert-butyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-chlorobenzamide](/img/structure/B3934043.png)
